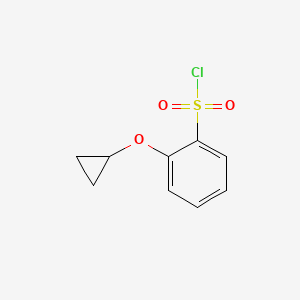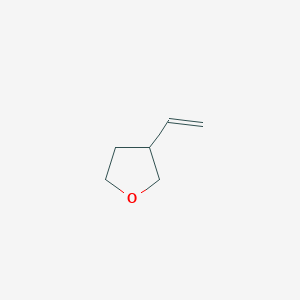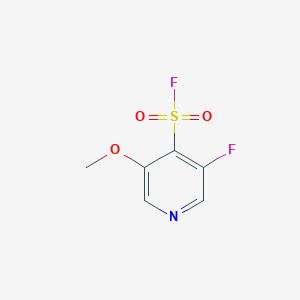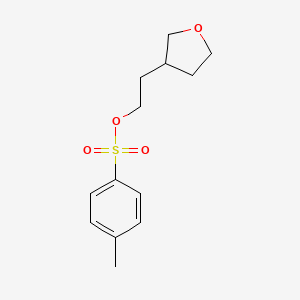
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H16O4S. It is a derivative of benzene, featuring a sulfonate group attached to a 4-methylbenzene ring and an oxolan-3-yl ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(oxolan-3-yl)ethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The oxolan-3-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonate group.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonate-based inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate involves its reactivity with nucleophiles and electrophiles. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxolan-3-yl group can undergo ring-opening reactions, leading to the formation of various functional groups. These reactions are mediated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate
- (3R)-Oxolan-3-yl 4-methylbenzene-1-sulfonate
- Oxolan-2-ylmethyl 4-methylbenzene-1-sulfonate
Uniqueness
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the oxolan-3-yl group, which imparts distinct reactivity and stability compared to its isomers. This unique structure allows for selective reactions and applications that are not feasible with other similar compounds.
Propriétés
Formule moléculaire |
C13H18O4S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
2-(oxolan-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-9-7-12-6-8-16-10-12/h2-5,12H,6-10H2,1H3 |
Clé InChI |
TWPHVZZQHIPEQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


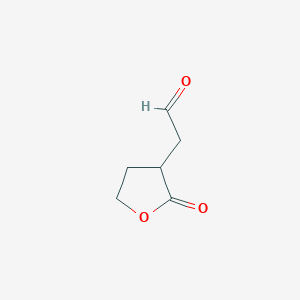
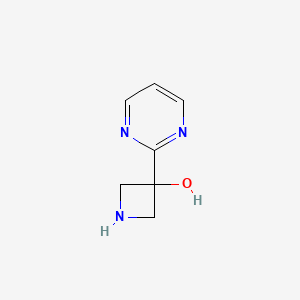
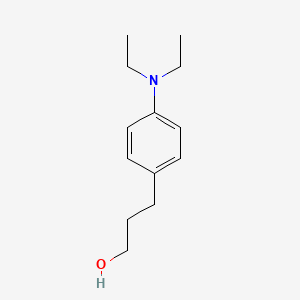


![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)
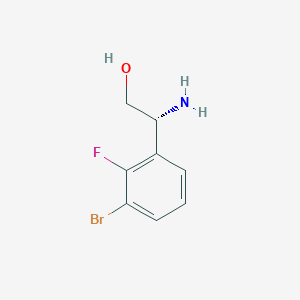
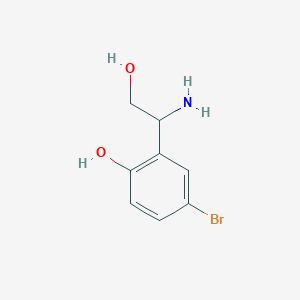
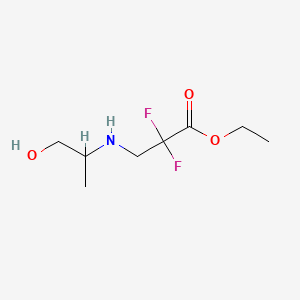
![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)
